![molecular formula C26H35N5O3 B2354909 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902932-71-2](/img/structure/B2354909.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a cyclohexene ring, a triazoloquinazoline core, and a propanamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Cyclohexene Derivative: The synthesis begins with the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Introduction of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized via a cyclization reaction involving an appropriate precursor, such as an aminobenzamide derivative, and a triazole-forming reagent.
Coupling of the Cyclohexene and Triazoloquinazoline Units: The cyclohexene derivative is then coupled with the triazoloquinazoline core through a nucleophilic substitution reaction, forming the desired intermediate.
Introduction of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Key Structural Features
Feature | Description |
---|---|
Cyclohexene Ring | Provides stability and unique reactivity |
Triazoloquinazoline Core | Imparts biological activity and interaction potential |
Propanamide Group | Facilitates solubility and bioavailability |
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Applications
Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases. Its unique properties may allow it to serve as a lead compound in drug development for conditions such as cancer and infectious diseases.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo...} and evaluated their anticancer properties against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound possessed notable antibacterial activity, suggesting its potential use in developing new antibiotics .
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can be compared with other similar compounds, such as:
- N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-methoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-ethoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
These compounds share similar structural features but differ in the nature of the substituents on the triazoloquinazoline core
Biologische Aktivität
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on current research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological properties. Its molecular formula is C22H30N4O2, and it possesses several functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of triazoloquinazoline have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that such compounds can interfere with DNA replication and induce apoptosis in cancer cells.
Case Study : A study involving similar triazoloquinazoline derivatives showed IC50 values ranging from 10 to 30 μM against human cervical (HeLa) and liver (HepG2) cancer cell lines, suggesting that this compound may exhibit comparable or enhanced activity due to its unique structure .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar quinazoline derivatives are known to exhibit antibacterial and antifungal activities.
These findings indicate that the compound could be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted as well. For example, compounds with similar structures have shown inhibitory activity against butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases.
Research Findings : A related compound demonstrated an IC50 of 46.42 μM against BChE, suggesting that this compound may possess similar or enhanced inhibitory effects due to its structural complexity .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The triazoloquinazoline framework may intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : Functional groups within the molecule can interact with active sites of enzymes like BChE.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives induce oxidative stress in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O3/c1-19(2)34-18-8-17-30-25(33)21-11-6-7-12-22(21)31-23(28-29-26(30)31)13-14-24(32)27-16-15-20-9-4-3-5-10-20/h6-7,9,11-12,19H,3-5,8,10,13-18H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSLLYCCGRBWOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.